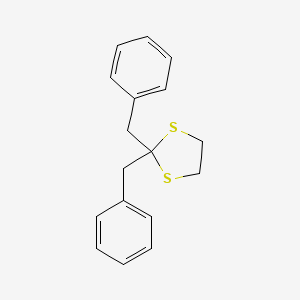
Dblca
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzylideneacetone, also known as dibenzalacetone, is an organic compound with the formula C₁₇H₁₄O. It is a pale-yellow solid that is insoluble in water but soluble in ethanol. This compound was first prepared in 1881 by the German chemist Rainer Ludwig Claisen and the Swiss chemist Charles-Claude-Alexandre Claparède .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibenzylideneacetone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the condensation of benzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically takes place in a water/ethanol medium and is followed by recrystallization to obtain the trans, trans isomer in high yield and purity .
Industrial Production Methods
While specific industrial production methods for dibenzylideneacetone are not widely documented, the Claisen-Schmidt condensation remains the primary synthetic route. The reaction conditions can be optimized for large-scale production by adjusting the concentrations of reactants and the choice of solvent to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzylideneacetone undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions due to the presence of the carbonyl group and the conjugated double bonds.
Common Reagents and Conditions
Oxidation: Sunlight or UV light can be used to initiate the cycloaddition reactions.
Substitution: Common reagents include halogens and other electrophiles that can react with the double bonds or the carbonyl group.
Major Products Formed
Cycloaddition: The major products are dimeric and trimeric cyclobutane cycloadducts.
Substitution: Depending on the reagents used, various substituted dibenzylideneacetone derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Dibenzylideneacetone has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry and as a component in sunscreens.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of dibenzylideneacetone involves its interaction with molecular targets through its carbonyl group and conjugated double bonds. These functional groups allow it to form complexes with metal ions and participate in various chemical reactions. In biological systems, its derivatives may interact with cellular components, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylideneacetone: A related compound with a similar structure but fewer conjugated double bonds.
Chalcone: Another compound with a similar carbonyl and conjugated double bond system.
Uniqueness
Dibenzylideneacetone is unique due to its specific arrangement of phenyl groups and conjugated double bonds, which confer distinct chemical and physical properties. Its ability to undergo cycloaddition reactions and form complexes with metal ions makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
74240-43-0 |
|---|---|
Molekularformel |
C31H56N16O9 |
Molekulargewicht |
796.9 g/mol |
IUPAC-Name |
3,6-diamino-N-[[(8E)-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-15-(3,6-diaminohexanoylamino)-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide |
InChI |
InChI=1S/C31H56N16O9/c32-6-1-3-15(34)9-22(49)39-11-19-26(52)43-20(13-41-31(37)56)27(53)47-24(17-5-8-38-30(36)46-17)29(55)40-12-18(25(51)45-21(14-48)28(54)44-19)42-23(50)10-16(35)4-2-7-33/h13,15-19,21,24,48H,1-12,14,32-35H2,(H,39,49)(H,40,55)(H,42,50)(H,43,52)(H,44,54)(H,45,51)(H,47,53)(H3,36,38,46)(H3,37,41,56)/b20-13+ |
InChI-Schlüssel |
NNHAOUAWUNAJJO-DEDYPNTBSA-N |
Isomerische SMILES |
C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)N/C(=C/NC(=O)N)/C(=O)N2)CNC(=O)CC(CCCN)N)CO)NC(=O)CC(CCCN)N)N |
Kanonische SMILES |
C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)NC(=O)CC(CCCN)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)
![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)
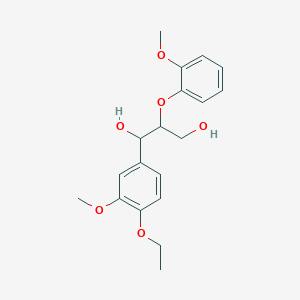
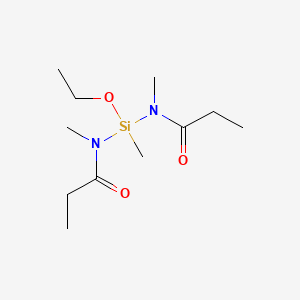
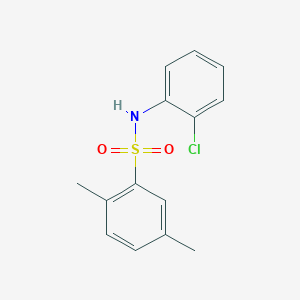
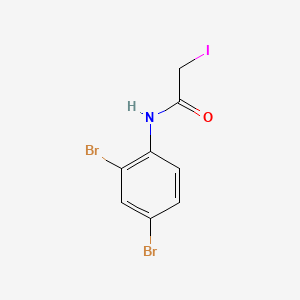
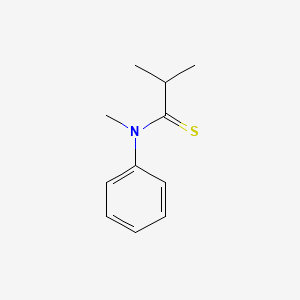

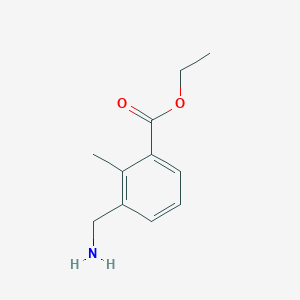
![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)

